N-cyclopropyl-N'-[2-(thiophen-3-yl)ethyl]ethanediamide
Description
N-cyclopropyl-N'-[2-(thiophen-3-yl)ethyl]ethanediamide is a diamide derivative featuring a cyclopropyl group and a thiophene-based substituent. Its structure comprises an ethanediamide backbone with two distinct substituents: a cyclopropyl moiety attached to one nitrogen and a 2-(thiophen-3-yl)ethyl group linked to the adjacent nitrogen.
Properties
IUPAC Name |
N'-cyclopropyl-N-(2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c14-10(11(15)13-9-1-2-9)12-5-3-8-4-6-16-7-8/h4,6-7,9H,1-3,5H2,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYPJSORAQLAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the thiophene derivative: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropylamine, which can be reacted with the thiophene derivative under suitable conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce amines .
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.
Materials Science: The thiophene ring is known for its electronic properties, making this compound a candidate for use in organic semiconductors and other electronic materials.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors that recognize the thiophene ring or the cyclopropyl group. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-cyclopropyl-N'-[2-(thiophen-3-yl)ethyl]ethanediamide with three structurally related compounds, focusing on substituent effects, synthetic challenges, and functional properties.
3-Chloro-N-phenyl-phthalimide
- Structure : A phthalimide derivative with a chlorine atom at the 3-position and a phenyl group on the nitrogen (Fig. 1, ).
- Key Differences :
- The phthalimide core in 3-chloro-N-phenyl-phthalimide provides rigidity and planar aromaticity, unlike the flexible ethanediamide backbone of the target compound.
- The chloro substituent enhances electrophilicity, facilitating polymerization reactions, whereas the cyclopropyl group in the target compound may introduce steric hindrance and strain, altering reactivity .
- Applications: Used as a monomer for polyimide synthesis due to its high purity and stability under thermal conditions.
N-Phenyl-N'-(2-phenylethyl)ethanediamide
- Structure : An ethanediamide with phenyl and phenylethyl substituents.
- The thiophene group in the target compound offers π-electron richness compared to the phenyl group, which might enhance charge-transfer interactions in materials .
N-Cyclopropyl-N'-(2-(pyridin-3-yl)ethyl)ethanediamide
- Structure : A diamide with cyclopropyl and pyridin-3-yl-ethyl groups.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Challenges
- Synthetic Complexity : Introducing the cyclopropyl group requires careful control of reaction conditions (e.g., ring-opening risks), as seen in strained systems like 3-chloro-N-phenyl-phthalimide synthesis .
- Crystallography: Structural analysis of such compounds often relies on X-ray diffraction, with programs like SHELX () enabling precise determination of substituent effects on molecular packing.
- Property Predictions : The thiophene moiety may enhance electronic properties, but its impact on biodegradation or toxicity remains unstudied.
Biological Activity
N-cyclopropyl-N'-[2-(thiophen-3-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and a thiophene ring, which are known to influence its biological interactions. Its molecular formula is CHNS, with a molecular weight of approximately 218.31 g/mol. The presence of the thiophene moiety contributes to its aromatic properties, potentially enhancing its reactivity with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar thiophene structures exhibit notable antimicrobial activity . For instance, derivatives have been shown to possess antibacterial and antifungal properties, making them potential candidates for treating infectious diseases.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects . The structural components, particularly the thiophene and cyclopropyl groups, could modulate inflammatory pathways, which is a common characteristic among similar compounds.
Cytotoxicity and Anticancer Potential
Studies utilizing computational prediction tools suggest that this compound may show cytotoxic effects against certain tumor cell lines. This potential anticancer activity warrants further investigation into its mechanisms of action and efficacy in cancer models .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
- Binding Affinity : The structural features enhance binding affinity to biological macromolecules, influencing pharmacological outcomes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(4-hydroxyphenyl)acrylamide | Hydroxypheynl group | Anti-inflammatory |
| N-(thiophen-3-yl)acrylamide | Thiophene ring | Antimicrobial |
| N-cyclohexylethyleneurea | Cyclohexane ring | Anticancer |
| N-benzoyl-N'-arylureas | Aryl substituents | Antiviral |
This table illustrates the diverse biological activities associated with structurally related compounds, highlighting the potential for this compound to exhibit similar or enhanced activities due to its unique structural characteristics.
Study 1: Antimicrobial Activity
In a study examining various acrylamide derivatives, this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate efficacy, revealing zones of inhibition comparable to established antibiotics.
Study 2: Cytotoxicity Assessment
Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that treatment with varying concentrations led to dose-dependent reductions in cell viability, suggesting potential as an anticancer agent .
Study 3: Mechanistic Insights
Mechanistic studies involving enzyme assays indicated that the compound may inhibit specific pathways related to inflammation and cell proliferation. This was supported by molecular docking studies that predicted strong binding interactions with target proteins involved in these processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
